Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate
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Overview
Description
Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, an ethoxy group, and a phenylhydrazinylidene moiety attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate typically involves the condensation of 2-ethoxy-5-formylbenzoic acid with phenylhydrazine, followed by esterification with methanol. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various substituents on the benzoate ring.
Scientific Research Applications
Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.
Pathways Involved: The hydrazone moiety can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-5-[(E)-phenyldiazenyl]benzoate
- Ethyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate
- Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
90167-25-2 |
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Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
methyl 2-ethoxy-5-[(phenylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-16-10-9-13(11-15(16)17(20)21-2)12-18-19-14-7-5-4-6-8-14/h4-12,19H,3H2,1-2H3 |
InChI Key |
ZJZJPZWZJNDMLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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